Pasakbumin-A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pasakbumin-A is primarily isolated from the Eurycoma longifolia plant through extraction methods. The roots of the plant are dried and ground into a fine powder, which is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Eurycoma longifolia plants. The roots are harvested, dried, and processed using similar extraction and purification methods as described above. Advances in biotechnological methods are being explored to enhance the yield and purity of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions: Pasakbumin-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its chemical behavior .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Pasakbumin-A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study natural product synthesis and chemical reactivity.
Biology: this compound is investigated for its role in modulating biological pathways, particularly in immune response and inflammation.
Mechanism of Action
Pasakbumin-A exerts its effects by modulating various molecular targets and pathways. It enhances autophagy and the production of antibacterial mediators such as tumor necrosis factor-alpha and nitric oxide in macrophages. This action is mediated through the extracellular signal-regulated kinase 1/2 and nuclear factor-kappa B signaling pathways . By promoting autophagy, this compound helps in the clearance of intracellular pathogens like Mycobacterium tuberculosis .
Comparison with Similar Compounds
Pasakbumin-A is unique compared to other similar compounds due to its specific mechanism of action and therapeutic potential. Similar compounds include:
Eurycomalactone: Another compound isolated from Eurycoma longifolia with potential anti-inflammatory properties.
Eurycomanol: Known for its potential anti-malarial activity.
Eurycomanone: Similar in structure but differs in its specific biological activities.
This compound stands out due to its ability to enhance autophagy and its potential use as an adjunct therapy for tuberculosis treatment .
Properties
Molecular Formula |
C20H24O9 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(1R,4S,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
UCUWZJWAQQRCOR-AIMGAIMTSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |
Origin of Product |
United States |
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